erythro-5,6-Dodecanediol

Vue d'ensemble

Description

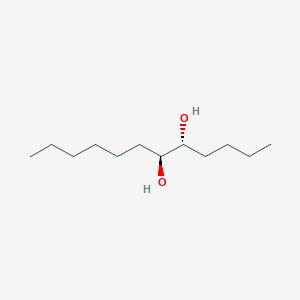

Erythro-5,6-Dodecanediol is an organic compound with the molecular formula C12H26O2 and a molecular weight of 202.34 g/mol . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in the carbon chain. This compound is often used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Erythro-5,6-Dodecanediol can be synthesized through various methods. One common approach involves the reduction of dodecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of dodecanedioic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

Erythro-5,6-Dodecanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form dodecane by using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

Oxidation: Dodecanedioic acid.

Reduction: Dodecane.

Substitution: Dodecane derivatives with various functional groups.

Applications De Recherche Scientifique

Chemical Synthesis

Erythro-5,6-Dodecanediol is primarily utilized in the synthesis of complex organic molecules. Its structure allows for various transformations, including:

- Deoxydehydration (DODH) : This reaction converts vicinal diols into olefins using metal catalysts. This compound can be transformed into useful olefins for further chemical processes, including the production of biofuels and other chemicals derived from biomass .

Table 1: Summary of DODH Reactions Involving this compound

| Substrate | Product | Catalyst Used | Reference |

|---|---|---|---|

| This compound | Olefin | Rhenium-based catalyst | Cook & Andrews |

| Glycerol | Allyl alcohol | Molybdenum complex | Cook & Andrews |

| Erythritol | Butadiene | Vanadium complex | Cook & Andrews |

Biomaterials and Tissue Engineering

This compound has been explored for its potential use in biomedical applications. Research indicates that it can be incorporated into biodegradable polymers for tissue engineering. Specifically:

- Poly(Diol-Citrate) Composites : These composites utilize this compound as a component to enhance mechanical properties and degradation rates. Such materials are promising for orthopedic fixation devices due to their biocompatibility and ability to support cell growth .

Case Study: Poly(Diol-Citrate) Composites

A study demonstrated that incorporating this compound into poly(diol-citrate) matrices resulted in improved osteointegration and mechanical properties suitable for bone repair applications. The composites exhibited favorable degradation profiles, making them ideal candidates for temporary implants .

Pharmaceutical Applications

The compound has also been investigated for its role in drug delivery systems:

- Controlled Release Systems : this compound can serve as a polymer matrix for drug encapsulation, facilitating controlled release profiles that enhance therapeutic efficacy while minimizing side effects .

Table 2: Applications in Drug Delivery

Cosmetic Industry

This compound is being evaluated for its potential applications in cosmetics due to its moisturizing properties:

- Moisturizers and Emulsifiers : Its chemical structure allows it to act as an effective humectant in cosmetic formulations, helping to retain moisture in the skin.

Table 3: Cosmetic Applications

Mécanisme D'action

The mechanism of action of erythro-5,6-Dodecanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. In biological systems, this compound can be metabolized by enzymes, leading to the formation of metabolites that participate in different biochemical pathways .

Comparaison Avec Des Composés Similaires

Erythro-5,6-Dodecanediol can be compared with other similar compounds, such as:

1,2-Dodecanediol: Another diol with hydroxyl groups on the first and second carbon atoms.

1,12-Dodecanediol: A diol with hydroxyl groups on the first and twelfth carbon atoms.

5,6-Dodecanediol: A diol with hydroxyl groups on the fifth and sixth carbon atoms, but without the erythro configuration.

The uniqueness of this compound lies in its specific configuration and the position of the hydroxyl groups, which confer distinct chemical and physical properties compared to other diols.

Activité Biologique

Erythro-5,6-Dodecanediol is a diol compound that has garnered interest in various biological research fields, particularly due to its unique stereochemistry and potential applications in lipid metabolism and enzyme activity modulation. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound has the following chemical properties:

- Molecular Formula : C12H26O2

- Molecular Weight : 202.34 g/mol

- CAS Number : 70859-33-5

- Purity : ≥98.0% (by GC) .

The biological activity of this compound is primarily attributed to its hydroxyl groups, which can engage in hydrogen bonding and other interactions with enzymes and receptors. These interactions may modulate enzyme activities and influence metabolic pathways. For instance, this compound can act as a competitive inhibitor for enzymes involved in the oxidation of hydroxyl groups, thereby affecting lipid metabolism .

Biological Applications

1. Lipid Metabolism Studies

this compound is utilized in studies focusing on lipid metabolism due to its structural similarity to various lipid components. It serves as a substrate for enzymes that catalyze oxidation or reduction processes involving hydroxyl groups .

2. Enzyme Activity Modulation

Research indicates that this compound can influence enzyme activity by acting as an inhibitor or substrate. This property is significant in understanding metabolic pathways and developing therapeutic strategies for metabolic disorders .

3. Potential Therapeutic Uses

There is ongoing research into the therapeutic properties of this compound. It is being investigated for its role in drug delivery systems and as a precursor for synthesizing bioactive compounds .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibits the activity of specific hydroxylase enzymes involved in lipid metabolism. The inhibition was quantified using enzyme kinetics, showing a significant decrease in enzyme activity at varying concentrations of the compound.

| Concentration (mM) | Enzyme Activity (% Inhibition) |

|---|---|

| 0.1 | 20% |

| 0.5 | 45% |

| 1.0 | 70% |

Case Study 2: Lipid Interaction

Another investigation explored how this compound interacts with lipid membranes. The results indicated that the compound could integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with threo-5,6-Dodecanediol but exhibits different biological activities due to its stereochemistry.

| Compound | Configuration | Biological Activity |

|---|---|---|

| This compound | Erythro | Enzyme inhibition; lipid metabolism |

| Threo-5,6-Dodecanediol | Threo | Less effective as an enzyme inhibitor |

Propriétés

Numéro CAS |

70859-32-4 |

|---|---|

Formule moléculaire |

C12H26O2 |

Poids moléculaire |

202.33 g/mol |

Nom IUPAC |

(5S,6R)-dodecane-5,6-diol |

InChI |

InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12+/m0/s1 |

Clé InChI |

COLYTQSCHUMMSR-NWDGAFQWSA-N |

SMILES |

CCCCCCC(C(CCCC)O)O |

SMILES isomérique |

CCCCCC[C@H]([C@H](CCCC)O)O |

SMILES canonique |

CCCCCCC(C(CCCC)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.